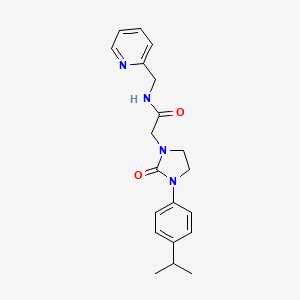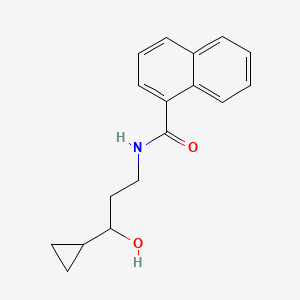
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, also known as CYM-51010, is a chemical compound that has been studied for its potential therapeutic applications. It is a naphthylamide derivative that has been shown to have anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
Synthesis and Properties
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide derivatives have been explored in the synthesis of complex molecular structures. For instance, the creation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes indicates the potential of such compounds in synthetic chemistry (Bowles, Clayden, & Tomkinson, 1995).
Antitumor Properties
- Some derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide have shown significant antitumor properties. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, has demonstrated cytotoxicity against various human tumor cell lines, indicating the compound's potential as a therapeutic agent in cancer treatment (Mukherjee et al., 2010).
Enhancing Solubility of Organic Compounds
- Hydroxypropyl derivatives of naphthamide, such as hydroxypropyl-β-cyclodextrin, have been used to increase the solubility of low-polarity organic compounds. This property is significant in environmental and pharmaceutical applications, where solubility enhancement is often required (Wang & Brusseau, 1993).
Bactericidal Effects
- Certain naphthamide derivatives exhibit bactericidal properties. For example, 2-hydroxy-3-(cyclohexylpropyl)-1,4-naphthoquinone has shown bactericidal action against Bacillus megaterium, highlighting its potential use in antibacterial applications (Olenick, Cook, & Hahn, 1971).
Antiprotozoal Activity
- Naphthalene derivatives, including those related to N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, have shown antiprotozoal activity. This suggests their potential use in treating diseases caused by protozoan parasites (Ganapaty et al., 2006).
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(13-8-9-13)10-11-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIIUCCHKHXIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
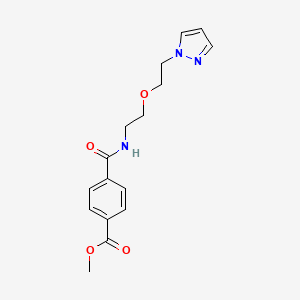
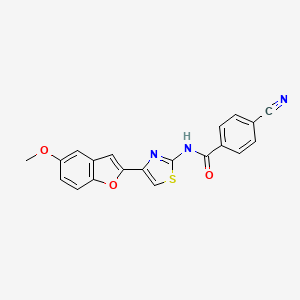
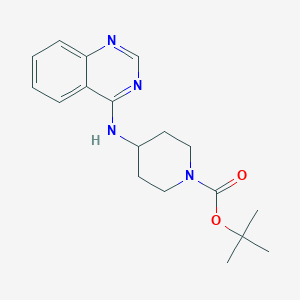
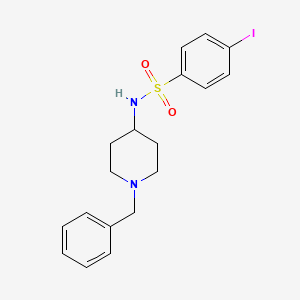
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)
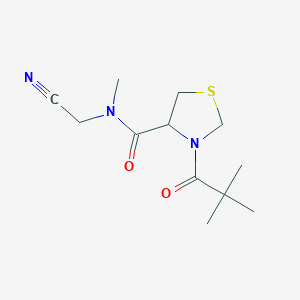
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
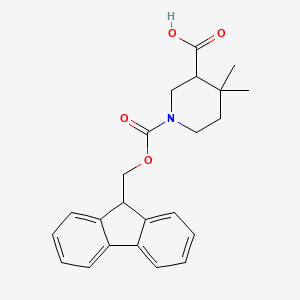


![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
